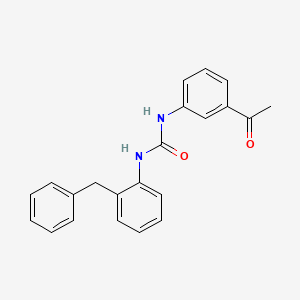![molecular formula C22H26N4O5 B5758896 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide, also known as TBNPB, is a synthetic compound that belongs to the class of hydrazones. It has been extensively studied for its potential use in scientific research due to its unique properties.
作用機序
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide acts as a PPARγ agonist, which activates the receptor and leads to the upregulation of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and decreased blood glucose and lipid levels. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its effects may be specific to certain cell types and may not be applicable to all tissues and organs.
将来の方向性
There are several future directions for the use of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in scientific research. One potential area of study is its use in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide may also have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential uses of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide in these areas.
合成法
The synthesis of 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide involves the condensation of 4-tert-butylbenzohydrazide with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic acid. The resulting product is then subjected to a reaction with butyric anhydride to produce 3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide. The overall synthesis method is efficient and yields a high purity product.
科学的研究の応用
3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide has been widely used in scientific research due to its potential use as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(2-methoxy-4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-14(24-25-21(28)15-6-8-16(9-7-15)22(2,3)4)12-20(27)23-18-11-10-17(26(29)30)13-19(18)31-5/h6-11,13H,12H2,1-5H3,(H,23,27)(H,25,28)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSSCIULFKFKK-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)

amino]ethanol](/img/structure/B5758822.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)
![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)


![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)

